molecular formula C18H27N3O2 B2968996 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2176124-47-1

3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No. B2968996
CAS RN: 2176124-47-1
M. Wt: 317.433
InChI Key: STNKJNYEZDYVKY-KOMQPUFPSA-N
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Description

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The piperidine ring is attached to a dihydropyrimidinone group, which is a heterocyclic compound containing a pyrimidine ring. The presence of these functional groups suggests that this compound could have potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring and a dihydropyrimidinone group. The stereochemistry at the 1 and 4 positions of the piperidine ring could potentially have a significant impact on the compound’s biological activity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The piperidine nitrogen could act as a nucleophile in reactions with electrophiles. The carbonyl group in the dihydropyrimidinone could also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperidine ring could increase the compound’s basicity, while the dihydropyrimidinone group could increase its polarity .

Scientific Research Applications

Synthesis and Characterization

  • The compound is involved in the synthesis of polyamides containing uracil and adenine, which are useful in the development of materials with unique properties. Hattori and Kinoshita (1979) demonstrated its application in the synthesis of polyamides with molecular weights ranging from 1000 to 5000, highlighting its utility in polymer chemistry (Hattori & Kinoshita, 1979).

Crystallography and Molecular Structure

  • In a study by Orozco et al. (2009), the compound was used to form a salt-type adduct with piperidine, which was then characterized through crystallography. This study provides insight into the molecular structure and hydrogen bonding patterns of such compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Medicinal Chemistry and Drug Design

  • The compound plays a role in the synthesis of various pharmaceuticals. For instance, Desai et al. (2016) synthesized a series of derivatives with antimicrobial activity, indicating its potential in developing new antibacterial agents (Desai, Makwana, & Senta, 2016).

Advanced Chemical Synthesis

Anti-Tumor and Anti-Angiogenic Activities

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its structure for increased potency or selectivity. Additionally, the synthesis of this compound could be optimized to increase yields or reduce the number of steps .

properties

IUPAC Name

3-[[1-(4-methylcyclohexanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14-2-4-16(5-3-14)18(23)20-10-7-15(8-11-20)12-21-13-19-9-6-17(21)22/h6,9,13-16H,2-5,7-8,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNKJNYEZDYVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)N2CCC(CC2)CN3C=NC=CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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